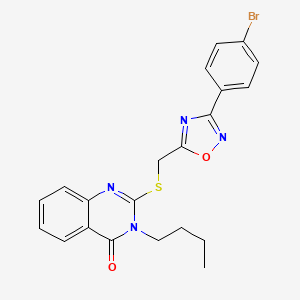

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVMRECXMVNEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a novel heterocyclic derivative that combines various pharmacophoric elements. Its structure includes a quinazoline core, which is known for its diverse biological activities, and an oxadiazole moiety, which has been associated with antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and relevant studies.

- Chemical Formula : C21H19BrN4O2S

- Molecular Weight : 471.4 g/mol

- CAS Number : 2034478-02-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound's structure suggests it may interact with various cellular targets involved in cancer progression. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, similar to other oxadiazole derivatives that have shown cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-453 .

- Case Study : In a comparative study, compounds with similar structures demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications in the oxadiazole ring can enhance biological activity .

Antimicrobial Activity

The oxadiazole scaffold has been extensively studied for its antimicrobial properties:

- Research Findings : Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit activity against various bacterial strains, including Mycobacterium bovis and Clostridium difficile . The inhibition of fatty acid biosynthesis pathways in bacteria is a common mechanism attributed to these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Oxadiazole Ring : Modifications at the 5-position of the oxadiazole ring have been shown to enhance cytotoxicity against cancer cell lines.

- Quinazoline Core : The presence of a butyl group at the 3-position of the quinazoline enhances lipophilicity, potentially improving cell membrane permeability.

Molecular Docking Studies

Molecular docking studies are essential for predicting how well the compound binds to target proteins:

Comparison with Similar Compounds

Research Findings and Implications

- Protease Inhibition Potential: The structural resemblance to SARS-CoV 3CLpro inhibitors (e.g., ) suggests the target compound could be evaluated for antiviral activity.

- Kinase Targeting: Quinazolinones are known EGFR inhibitors; the butyl substituent may modulate selectivity against kinases with larger hydrophobic pockets .

- Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via thioether coupling and cyclization reactions, indicating scalable production routes.

Q & A

Q. What are the optimal synthetic routes for 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including oxadiazole ring formation and quinazolinone core assembly. Key steps include:

- Oxadiazole formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride as a cyclizing agent .

- Quinazolinone coupling : Thioether linkage formation between the oxadiazole-methyl group and quinazolinone core under controlled temperatures (60–80°C) in solvents like DMF or ethanol, with catalysts like KOH .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields compared to conventional heating .

Q. How can researchers address solubility challenges during purification and bioactivity assays?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., methanol/water or ethanol/ethyl acetate) to enhance purity .

- Surfactant-assisted solubility : For in vitro assays, employ polysorbate-80 or DMSO (≤0.1% v/v) to maintain compound stability in aqueous media .

Q. What analytical techniques are critical for structural validation?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substitution patterns, especially for the oxadiazole and quinazolinone moieties .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Identify functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) impact biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare analogs via in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, bromophenyl groups enhance hydrophobic interactions in enzyme binding pockets, while fluorophenyl analogs may improve metabolic stability .

- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer :

- Case study : Microwave synthesis claims >80% yield , while traditional methods report 50–60% . Contradictions arise from solvent purity, catalyst aging, or heating uniformity.

- Resolution : Replicate protocols with controlled variables (e.g., anhydrous solvents, fresh POCl) and report detailed reaction monitoring (TLC/HPLC) .

Q. How can DFT studies enhance understanding of electronic properties and reactivity?

- Methodological Answer :

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions using Gaussian09 at the B3LYP/6-31G(d) level. For example, the oxadiazole ring’s electron-deficient nature explains its reactivity in nucleophilic substitutions .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological systems .

Q. What environmental fate studies are relevant for this compound?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (aerobic degradation) to assess half-life in soil/water matrices .

- Ecotoxicity : Test Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to evaluate aquatic toxicity .

Experimental Design Considerations

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (acetone/hexane) to grow single crystals .

- Temperature control : Maintain 4°C to minimize thermal disorder in the lattice .

Q. What strategies mitigate byproduct formation during thioether linkage synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) on the quinazolinone core using Boc or Fmoc .

- Stepwise coupling : Introduce the oxadiazole-methylthio group before alkylation of the quinazolinone nitrogen .

Q. How can researchers validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.